CZ415 is a potent, highly selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It is classified as a small molecule inhibitor and plays a crucial role in scientific research as a tool to investigate the biological functions of mTOR and its involvement in various cellular processes, including cell growth, proliferation, survival, and autophagy. [, , , ]
CZ415 exerts its biological activity by competitively binding to the ATP-binding site of mTOR kinase, thereby inhibiting its catalytic activity. [] This inhibition disrupts the formation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of various cellular processes. [, , , ] By inhibiting mTORC1, CZ415 suppresses the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately leading to the inhibition of protein synthesis and cell growth. [] Additionally, CZ415-mediated inhibition of mTORC2 leads to the dephosphorylation of AKT at Ser-473, further contributing to its anti-proliferative and pro-apoptotic effects. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6